N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(4-isopropylphenyl)urea
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Overview
Description
N-[1-(1,3-benzodioxol-5-yl)ethyl]-N’-(4-isopropylphenyl)urea is a synthetic organic compound that features a urea linkage between a 1,3-benzodioxole moiety and a 4-isopropylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1,3-benzodioxol-5-yl)ethyl]-N’-(4-isopropylphenyl)urea typically involves the following steps:
Formation of the 1,3-benzodioxole moiety: This can be achieved through the condensation of catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.
Alkylation: The 1,3-benzodioxole is then alkylated using an appropriate alkyl halide, such as 1-bromo-2-chloroethane, in the presence of a base like potassium carbonate.
Urea Formation: The alkylated product is reacted with an isocyanate derivative of 4-isopropylphenyl to form the final urea compound.
Industrial Production Methods
Industrial production methods for N-[1-(1,3-benzodioxol-5-yl)ethyl]-N’-(4-isopropylphenyl)urea would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[1-(1,3-benzodioxol-5-yl)ethyl]-N’-(4-isopropylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of the urea linkage.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: Oxidized derivatives of the benzodioxole and phenyl rings.
Reduction: Reduced forms of the urea linkage.
Substitution: Nitrated or halogenated derivatives of the aromatic rings.
Scientific Research Applications
N-[1-(1,3-benzodioxol-5-yl)ethyl]-N’-(4-isopropylphenyl)urea has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anticancer properties, as it can inhibit the growth of certain cancer cell lines.
Materials Science: It is explored for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in research to understand its interactions with biological macromolecules and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of N-[1-(1,3-benzodioxol-5-yl)ethyl]-N’-(4-isopropylphenyl)urea involves its interaction with specific molecular targets. In the context of its anticancer properties, the compound is believed to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The benzodioxole moiety may also contribute to its biological activity by interacting with cellular enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
N-allyl-N’-(1,3-benzodioxol-5-yl)urea: Similar structure but with an allyl group instead of the isopropylphenyl group.
N-(1,3-benzodioxol-5-yl)-N’-(3-chlorophenyl)urea: Contains a chlorophenyl group instead of the isopropylphenyl group.
Uniqueness
N-[1-(1,3-benzodioxol-5-yl)ethyl]-N’-(4-isopropylphenyl)urea is unique due to the presence of both the benzodioxole and isopropylphenyl groups, which may confer distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
1-[1-(1,3-benzodioxol-5-yl)ethyl]-3-(4-propan-2-ylphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-12(2)14-4-7-16(8-5-14)21-19(22)20-13(3)15-6-9-17-18(10-15)24-11-23-17/h4-10,12-13H,11H2,1-3H3,(H2,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPGJQKATOSWMQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)NC(C)C2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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